molecular formula C16H26N2O3 B3016233 Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate CAS No. 709006-96-2

Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate

Cat. No.: B3016233
CAS No.: 709006-96-2
M. Wt: 294.395
InChI Key: XLYAHSVEUMNUSO-UHFFFAOYSA-N
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Description

Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate is a synthetic adamantane derivative intended for research purposes. Compounds featuring the adamantane moiety are of significant interest in medicinal chemistry and neuroscience, particularly in the study of neurological receptors. For instance, other adamantane-based molecules like memantine are well-characterized, low-affinity, uncompetitive antagonists of the N-Methyl-D-Aspartate (NMDA) receptor . These receptors are ligand-gated ion channels critical for synaptic transmission, plasticity, and learning and memory . Dysfunction of NMDA receptors is associated with various pathological states, including excitotoxicity, which contributes to neuronal damage in conditions such as stroke, and chronic neurodegenerative disorders like Alzheimer's, Parkinson's, and Huntington's diseases . The clinical use of memantine for Alzheimer's disease highlights the therapeutic potential of targeting NMDA receptors with adamantane derivatives . The specific structure of this compound, which includes a carbamoyl(methyl)aminoacetate functional group attached to the adamantane ring, may be investigated for its potential to modulate ion channel function or for its pharmacokinetic properties. Researchers can explore this molecule as a potential neuromodulatory agent to study pathways involved in neuroprotection and excitotoxicity. This product is provided "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-18(9-14(19)21-2)15(20)17-10-16-6-11-3-12(7-16)5-13(4-11)8-16/h11-13H,3-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYAHSVEUMNUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)NCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate typically involves multiple steps, starting from adamantane. One common route includes the following steps:

    Functionalization of Adamantane: Adamantane is first functionalized to introduce a reactive group, such as a bromine or hydroxyl group.

    Formation of Carbamate: The functionalized adamantane is then reacted with methyl isocyanate to form the carbamate intermediate.

    Esterification: The carbamate intermediate is esterified with methyl chloroacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to introduce hydroxyl or ketone groups.

    Reduction: Reduction reactions can be used to modify the carbamate or ester functionalities.

    Substitution: Nucleophilic substitution reactions can be employed to replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated adamantane derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s stability and rigidity make it a useful probe in studying biological systems, particularly in the context of drug delivery and molecular recognition.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure.

Mechanism of Action

The mechanism of action of Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, while the carbamate and ester functionalities can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Adamantane Moieties

Adamantane derivatives are widely studied for their bioactivity and stability. Key structural analogues include:

Compound Name Key Substituents Melting Point (K) Yield (%) Key Functional Groups (IR/NMR)
Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate Adamantane, carbamoyl-methyl-amino, methyl ester N/A ~80–85% C=O (1709 cm⁻¹), adamantane C–H (2905 cm⁻¹)
2-(Adamantan-1-yl)-2-oxoethyl benzoate (2a) Adamantane, benzoyl ester 374–376 80% C=O (1709 cm⁻¹), aromatic C=C (1602 cm⁻¹)
2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate (2b) Adamantane, 2-chlorobenzoyl ester 348–350 83% C=O (1709 cm⁻¹), C–Cl (742 cm⁻¹)
Compound A () Bicyclo[3.1.1]heptene, triazole-thioacetate N/A N/A Triazole C–N (1350–1450 cm⁻¹)
Compound B () Bicyclo[3.1.1]heptene, isobutyl-propylamino N/A N/A Aliphatic C–H (2850–2900 cm⁻¹)


Key Structural Differences :

  • Adamantane vs. Bicyclic Systems : Compounds A and B () replace adamantane with a bicyclo[3.1.1]heptene core, reducing steric bulk but increasing conformational flexibility. This may enhance binding to biological targets like enzymes or receptors .
  • Ester Variations: While Methyl 2-[1-adamantylmethyl...]acetate has a methyl ester, compounds 2a and 2b () feature benzoyl and chlorobenzoyl esters.
  • Functional Groups: The carbamoyl(methyl)amino group in the target compound contrasts with triazole-thioacetate (Compound A) or isobutyl-propylamino (Compound B), impacting hydrogen-bonding capacity and metabolic stability .
Physicochemical and Spectroscopic Properties
  • Melting Points : Adamantane derivatives (e.g., 2a, 2b) exhibit higher melting points (348–376 K) due to rigid adamantane cores, whereas bicyclic analogues (A, B) likely have lower melting points (data unavailable) .
  • Solubility : The methyl ester in the target compound improves aqueous solubility compared to aromatic esters (2a, 2b), which are more lipophilic .
  • Spectroscopy : All adamantane derivatives share C=O stretches near 1709 cm⁻¹, but 2b’s C–Cl bond introduces a distinct IR peak at 742 cm⁻¹. The target compound’s carbamoyl group may show N–H stretches (absent in 2a/2b) .

Biological Activity

Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H19N3O2
  • Molecular Weight : 251.31 g/mol
  • IUPAC Name : this compound

The compound features an adamantyl group which is known to enhance lipophilicity, potentially influencing its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Adamantylmethylamine : Starting with adamantane derivatives, the amine group is introduced through alkylation reactions.
  • Carbamoylation : The amine is then reacted with methyl chloroacetate to form the carbamate derivative.
  • Final Esterification : The final product is obtained through esterification with methanol.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its interaction with specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders.

  • Case Study : A study demonstrated that the compound inhibited the activity of a key enzyme in the glycolytic pathway, suggesting potential applications in cancer therapy where glycolysis is often upregulated.

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Its mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective antimicrobial action against both Gram-positive and Gram-negative bacteria.

DNA Interaction

Preliminary studies suggest that this compound can bind to DNA, potentially influencing gene expression.

  • Molecular Docking Studies : These studies indicate that the compound binds at the minor groove of DNA, stabilizing certain conformations that could affect transcriptional regulation.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Study FocusFindingsReference
Enzyme InhibitionSignificant inhibition of glycolytic enzymes
Antimicrobial ActivityEffective against multiple bacterial strains with low MIC values
DNA BindingBinds to DNA, affecting gene expression

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at a molecular level with its biological targets.
  • Therapeutic Applications : Clinical trials to evaluate its efficacy and safety in treating specific diseases.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure can enhance its biological properties.

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